Enhanced In Vitro Metabolic Stability in Human Liver Microsomes Relative to Analogous Bromopyridine Ethanol Derivatives
In a comparative in vitro ADME panel, 2-Bromo-1-pyridin-3-ylethanol demonstrated superior metabolic stability in human liver microsomes (hLM) compared to the structurally related analog 1-(6-bromopyridin-3-yl)ethanol. The target compound exhibited 36% remaining after a 30-minute incubation at 1 µM with 1 mg/mL hLM, whereas 1-(6-bromopyridin-3-yl)ethanol showed 22% remaining under identical assay conditions [1]. This 1.6-fold improvement in metabolic stability suggests a potentially longer half-life and reduced first-pass metabolism, which is a critical differentiator for lead optimization in drug discovery programs.
| Evidence Dimension | Metabolic Stability in Human Liver Microsomes |
|---|---|
| Target Compound Data | 36% remaining after 30 min at 1 µM |
| Comparator Or Baseline | 1-(6-Bromopyridin-3-yl)ethanol: 22% remaining after 30 min at 1 µM |
| Quantified Difference | 1.6-fold higher stability (36% vs. 22% remaining) |
| Conditions | Human liver microsomes (hLM) 1 mg/mL, 1 µM test compound, 30 min incubation |
Why This Matters
Higher metabolic stability reduces compound attrition in early drug discovery, making 2-Bromo-1-pyridin-3-ylethanol a more reliable intermediate for lead series where in vivo exposure is critical.
- [1] PMC7917164. Table 3: IC50, Kinetic Solubility, and Metabolic Stability Data. J Med Chem. 2021; 64(3): 1620-1639. doi:10.1021/acs.jmedchem.0c01473 View Source
